molecular formula C21H26N2O4S B10865779 Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate CAS No. 6065-80-1

Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

Cat. No.: B10865779
CAS No.: 6065-80-1
M. Wt: 402.5 g/mol
InChI Key: QWCDIRXCUVZPDS-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system, an ethyl ester group, and a toluidinoacetylamino substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: This can be achieved through the condensation of a thiophene derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethyl Ester Group: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

    Attachment of the Toluidinoacetylamino Group: This step involves the acylation of the amine group with 4-toluidine and acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acetic anhydride, acetyl chloride, various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thienopyran Derivatives: These compounds share the thienopyran ring system and may have similar chemical and biological properties.

    Toluidinoacetylamino Derivatives: Compounds with the toluidinoacetylamino group may exhibit similar biological activities.

    Ethyl Ester Derivatives: Compounds with ethyl ester groups may have similar reactivity and chemical properties.

Properties

CAS No.

6065-80-1

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-5-26-20(25)18-15-10-21(3,4)27-12-16(15)28-19(18)23-17(24)11-22-14-8-6-13(2)7-9-14/h6-9,22H,5,10-12H2,1-4H3,(H,23,24)

InChI Key

QWCDIRXCUVZPDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CNC3=CC=C(C=C3)C

Origin of Product

United States

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